molecular formula C19H26ClNO B1665495 ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride CAS No. 102320-71-8

ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride

Cat. No.: B1665495
CAS No.: 102320-71-8
M. Wt: 319.9 g/mol
InChI Key: NVSOKPVDLGFACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Corrosion Inhibition

  • ANILINE derivatives, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have been studied for their effectiveness in corrosion inhibition. They show significant efficiency in protecting mild steel from corrosion in acidic environments. This is attributed to their adsorption on the steel surface, following Langmuir’s isotherm (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Antimicrobial Activity

  • Novel derivatives of ANILINE, such as those synthesized by reacting with various amines and heterocyclic amines, have demonstrated antimicrobial activity. This highlights the potential of ANILINE derivatives in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Ozonation and Environmental Applications

  • The ozonation of anilines, including derivatives of ANILINE, has been studied for environmental applications. These compounds react rapidly with ozone, suggesting their potential for effective removal in water treatment processes. This is particularly relevant in the context of pollutants like pesticides and pharmaceuticals (Tekle-Röttering et al., 2016).

Synthesis of Novel Compounds

  • ANILINE derivatives have been used in the synthesis of various complex molecules, such as Pentazole anion, which has potential applications in energetic materials and chemistry (Bing-tao et al., 2017).

Photometric Determination in Biochemistry

  • Modified derivatives of ANILINE, such as N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline, have been developed for use in the photometric determination of hydrogen peroxide, a key process in various biochemical and medical applications (Tamaoku, Ueno, Akiura, & Ohkura, 1982).

Properties

CAS No.

102320-71-8

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

N-ethyl-4-(5-phenylpentoxy)aniline;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-2-20-18-12-14-19(15-13-18)21-16-8-4-7-11-17-9-5-3-6-10-17;/h3,5-6,9-10,12-15,20H,2,4,7-8,11,16H2,1H3;1H

InChI Key

NVSOKPVDLGFACM-UHFFFAOYSA-N

SMILES

CC[NH2+]C1=CC=C(C=C1)OCCCCCC2=CC=CC=C2.[Cl-]

Canonical SMILES

CCNC1=CC=C(C=C1)OCCCCCC2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
Reactant of Route 2
Reactant of Route 2
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
Reactant of Route 3
Reactant of Route 3
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
Reactant of Route 4
Reactant of Route 4
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
Reactant of Route 5
Reactant of Route 5
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride
Reactant of Route 6
Reactant of Route 6
ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.